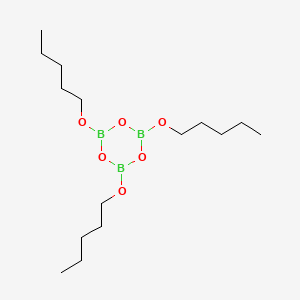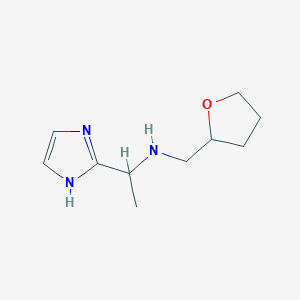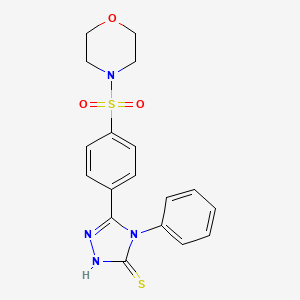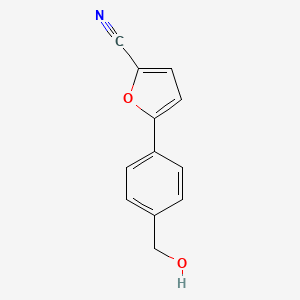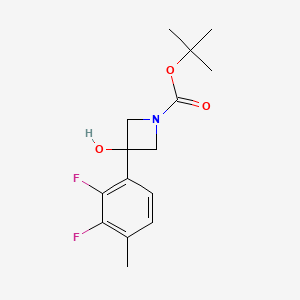
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a difluoromethylphenyl group, and a hydroxyazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the Difluoromethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the tert-Butyl Group: This can be done using tert-butyl esters or tert-butyl halides under suitable conditions.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the difluoromethylphenyl group.
Substitution: The tert-butyl group or the difluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like Pd/C (Palladium on carbon).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, modified aromatic compounds.
Substitution Products: Various substituted azetidines and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2,3-difluoro-4-methylphenyl)-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 2-amino-4-(2,3-difluoro-4-methylphenyl)thiophene-3-carboxylate
Comparison:
- Structural Differences: The presence of different heterocyclic rings (azetidine vs. piperidine vs. thiophene) and functional groups.
- Reactivity: Differences in reactivity due to the nature of the heterocyclic ring and substituents.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Propiedades
Fórmula molecular |
C15H19F2NO3 |
|---|---|
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |
Clave InChI |
KJIDZOZKNHDXRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


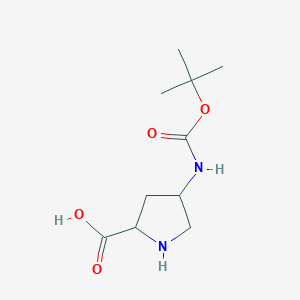
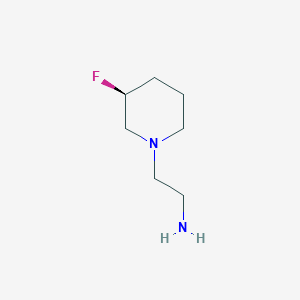
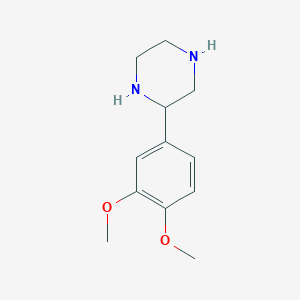
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
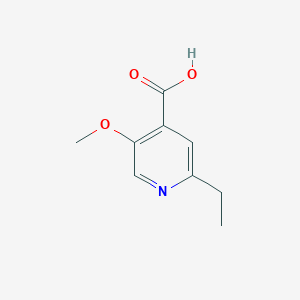
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)


![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
